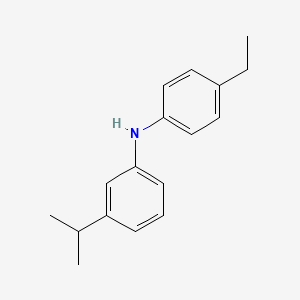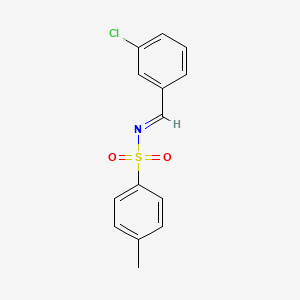
N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzylidene moiety, which is further substituted with a chlorine atom at the 3-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation of 3-chlorobenzaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role as a pharmacophore in drug design, particularly in the development of novel sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells through the activation of caspases .
相似化合物的比较
N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives to highlight its uniqueness:
N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine: Exhibits anticancer properties against specific cell lines.
(3-Chlorobenzylidene)-2-(3-chloroanilino)nicotinic acid hydrazide: Known for its anti-inflammatory activity.
N-(3-Chlorobenzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide: Studied for its structural properties and potential biological activities.
These comparisons underscore the diverse applications and unique properties of this compound in various scientific fields.
属性
分子式 |
C14H12ClNO2S |
|---|---|
分子量 |
293.8 g/mol |
IUPAC 名称 |
(NE)-N-[(3-chlorophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+ |
InChI 键 |
LGBLTMGCHGBEKM-MHWRWJLKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


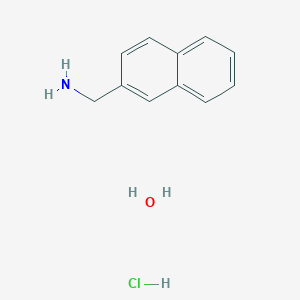



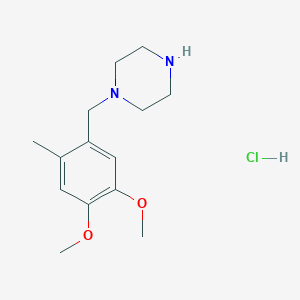
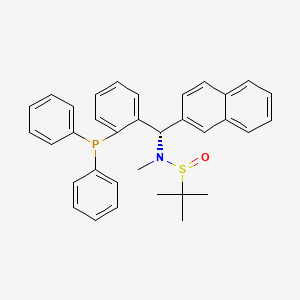
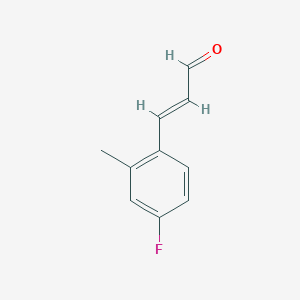


![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
![N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13648191.png)

![4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13648206.png)
